molecular formula C14H9F3O2 B6378617 2-Formyl-5-(2-trifluoromethylphenyl)phenol CAS No. 1261995-90-7

2-Formyl-5-(2-trifluoromethylphenyl)phenol

Cat. No.: B6378617
CAS No.: 1261995-90-7
M. Wt: 266.21 g/mol
InChI Key: FVIABJOFDUIVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-5-(2-trifluoromethylphenyl)phenol is an organic compound characterized by the presence of a formyl group and a trifluoromethyl-substituted phenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(2-trifluoromethylphenyl)phenol typically involves the formylation of a trifluoromethyl-substituted phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(2-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 2-Carboxy-5-(2-trifluoromethylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-5-(2-trifluoromethylphenyl)phenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-5-(2-trifluoromethylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Formyl-5-(2-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is thought to be due to the inhibition of cytoplasmic leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to the mechanism of action of benzoxaborole antifungal drugs . This inhibition disrupts protein synthesis, leading to the death of the microorganism.

Comparison with Similar Compounds

2-Formyl-5-(2-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s electronic properties, acidity, and reactivity.

Properties

IUPAC Name

2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-10(8-18)13(19)7-9/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIABJOFDUIVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685271
Record name 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-90-7
Record name 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.